2-Methyl-4-(trifluoromethoxy)aniline hydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-5-4-6(2-3-7(5)12)13-8(9,10)11;/h2-4H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWWGYFTVWYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-44-1 | |
| Record name | Benzenamine, 2-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethoxy)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methyl-4-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Trifluoromethoxylation: The amino group is then reacted with trifluoromethoxybenzene in the presence of a catalyst such as palladium on carbon to introduce the trifluoromethoxy group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The methyl group provides additional steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-Methyl-4-(trifluoromethoxy)aniline hydrochloride
- Molecular Formula: C₈H₉ClF₃NO (hydrochloride salt of the free base C₈H₈F₃NO)
- Molecular Weight : 227.61 g/mol (calculated for hydrochloride)
- CAS Number : 86256-59-9 (free base)
Structural Features
The compound consists of an aniline core substituted with a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. The hydrochloride salt enhances water solubility, making it suitable for synthetic and pharmacological applications.
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The following table compares the target compound with structurally related aniline derivatives, highlighting substituent effects on properties:
Toxicity and Handling Considerations
- The target compound’s toxicity (R20/21/22) surpasses many analogs, necessitating stringent safety protocols .
- Halogenated derivatives (e.g., 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride) may exhibit unique toxicological profiles due to bioaccumulation risks .
- Compounds like MM3, while toxic, are handled commercially at ≥98% purity, suggesting established safety protocols .
Biological Activity
2-Methyl-4-(trifluoromethoxy)aniline hydrochloride is an organic compound with the molecular formula C8H8F3NO·HCl. It is characterized by the presence of a methyl group at the second position and a trifluoromethoxy group at the fourth position of the aniline ring, which significantly influences its biological activity and chemical properties. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The synthesis of this compound typically involves several steps:
- Nitration : Starting with 2-methyl-4-nitroaniline, nitration introduces a nitro group.
- Reduction : The nitro group is reduced to an amino group using iron powder in hydrochloric acid.
- Trifluoromethoxylation : The amino group reacts with trifluoromethoxybenzene in the presence of a catalyst.
- Hydrochloride Formation : The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.
These synthetic routes allow for modifications that can enhance the compound's biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances hydrogen bonding and hydrophobic interactions, while the methyl group adds steric hindrance that can affect binding affinity and selectivity. This dual functionality allows for modulation of various biological pathways, including enzyme inhibition and protein interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Inhibition of Cell Proliferation : The compound has shown strong inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) cells, with an IC50 value indicating potent activity against these cells compared to non-cancerous cells like MCF10A .
- Mechanism of Action in Cancer Cells : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating pathways associated with cell cycle arrest and apoptosis induction, such as increasing caspase levels .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It interacts with specific enzymes, leading to reduced activity and potential therapeutic effects in conditions where enzyme overactivity is problematic.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)aniline | Lacks methyl group | Moderate anticancer activity |
| 2-Methyl-4-nitroaniline | Contains nitro group | Lower anticancer efficacy than target |
| 4-(Trifluoromethoxy)aniline | Lacks methyl group | Limited enzyme inhibition |
Case Studies
- In Vivo Studies : In animal models, treatment with this compound demonstrated significant inhibition of tumor growth and metastasis in breast cancer models . The pharmacodynamics showed promising results in reducing metastatic nodules when administered over a period.
- In Vitro Studies : Various in vitro studies have confirmed its ability to inhibit cell proliferation across multiple cancer lines while exhibiting lower toxicity towards normal cells, indicating a favorable selectivity index .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-(trifluoromethoxy)aniline hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves tert-butyl carbamate deprotection followed by HCl treatment. A method adapted from a related compound (3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride) uses 4 N HCl/1,4-dioxane under ambient conditions, achieving 82% yield after purification . Key factors include:
- Solvent choice : 1,4-dioxane enhances HCl solubility and reaction homogeneity.
- Deprotection time : Overnight stirring ensures complete removal of the tert-butyloxycarbonyl (Boc) group.
- Workup : Precipitation with ether/hexane (1:3) improves purity by removing polar byproducts.
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques :
- LCMS : Monitors molecular ion peaks (e.g., m/z 236 [M+H]⁺ for analogous structures) and reaction progress .
- ¹H/¹³C NMR : Identifies methyl (-CH₃) and trifluoromethoxy (-OCF₃) groups. The methyl group resonates at δ ~2.3 ppm, while the aniline protons appear downfield (δ ~6.5–7.5 ppm) due to electron-withdrawing effects .
- HPLC : Retention time ~0.83 minutes (using C18 columns with acetonitrile/water gradients) ensures purity assessment .
Q. How does the trifluoromethoxy group influence the compound’s reactivity in electrophilic substitution reactions?
The trifluoromethoxy (-OCF₃) group is a strong para-directing and electron-withdrawing substituent. In nitration reactions, it directs incoming electrophiles to the para position relative to itself, while the methyl group (-CH₃) acts as an ortho/para-directing electron donor. This dual behavior creates regioselectivity challenges, requiring careful control of reaction conditions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact regioselectivity in derivatization reactions?
Comparative studies with analogs (e.g., 4-(trifluoromethoxy)aniline) reveal:
- Steric hindrance : The methyl group at the 2-position reduces accessibility to the ortho position, favoring para substitution.
- Electronic effects : The -OCF₃ group deactivates the ring, slowing reactions but enhancing meta/para selectivity.
Example : Nitration of N-acetyl-4-(trifluoromethoxy)aniline predominantly occurs at the 3-position (meta to -NH₂, ortho to -OCF₃) .
Q. What strategies mitigate decomposition during storage or under acidic/basic conditions?
Q. How can researchers resolve contradictions in reported biological activity data for analogs?
For structurally related compounds (e.g., 4-(3-chloro-4-fluorophenoxy)-2-methylaniline), discrepancies in bioactivity often arise from:
- Purity variations : Batch-dependent impurities (e.g., quinones from oxidation) may skew results .
- Assay conditions : Differences in solvent polarity (e.g., DMF vs. DMSO) affect solubility and observed IC₅₀ values.
Q. Methodological Recommendation :
- HPLC-MS purity verification : Ensure >98% purity before biological testing.
- Standardized solvent systems : Use DMSO for in vitro assays to maintain consistency .
Q. What advanced computational methods predict the compound’s physicochemical properties?
Q. How does the compound’s stability in solution vary across solvents?
Stability Ranking :
DMSO : Stable for >1 week at 25°C.
Methanol : Gradual oxidation observed after 48 hours.
Water : Rapid hydrolysis at pH > 4.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
